

# Part 1: Molecular Architecture & Physicochemical Properties

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## Compound of Interest

Compound Name: 5-(2-phenylethyl)-1H-1,2,3,4-tetrazole  
CAS No.: 192505-33-2  
Cat. No.: B2482792

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The 5-phenethyl-1H-tetrazole molecule consists of a tetrazole ring linked to a phenyl group via an ethyl (

) spacer. Unlike its conjugated analog (5-phenyl-1H-tetrazole), the ethylene bridge interrupts the

-conjugation between the aromatic ring and the tetrazole, altering its electronic properties and solubility profile.

## Structural Specifications

Property	Value	Notes
IUPAC Name	5-(2-Phenylethyl)-1H-tetrazole	Also known as 5-phenethyl-1H-tetrazole
CAS Number	192505-33-2	Primary identifier for the 5-substituted tautomer
Molecular Formula		
Molecular Weight	174.20 g/mol	Monoisotopic Mass: 174.0905 Da
Tautomerism	1H- / 2H- Equilibrium	Exists in equilibrium; 1H form predominates in solution
pKa	~4.5 – 5.0	Comparable to carboxylic acids (~4. [1][2][3][4][5][6][7][8][9][10]8)
Melting Point	73–74 °C	Recrystallized from EtOAc/Hexanes [1]

## Tautomeric Equilibrium

Tetrazoles exist as a mixture of 1H- and 2H-tautomers. While the 1H-form is generally more stable in the solid state and in polar solvents, the 2H-form can be favored in the gas phase or non-polar solvents. This equilibrium is critical for ligand-protein binding interactions.

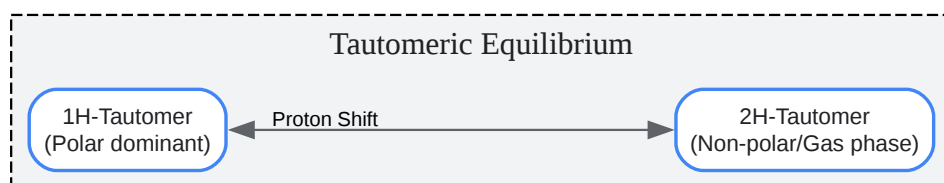


Figure 1: 1,5- vs 2,5-disubstitution tautomeric shift in 5-phenethyl-tetrazole.

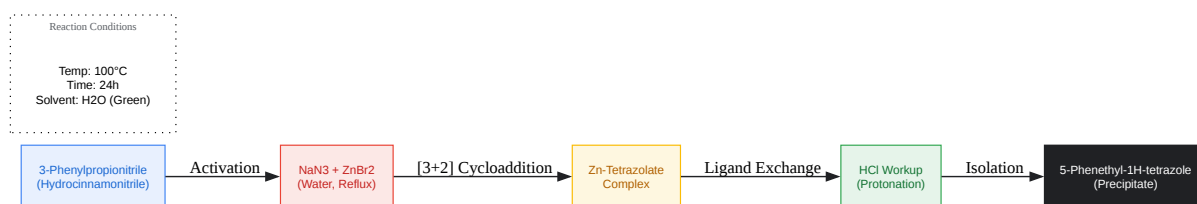
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## Part 2: Synthetic Pathways & Mechanism

The synthesis of 5-phenethyl-1H-tetrazole is classically achieved via the [3+2] cycloaddition of a nitrile precursor with an azide source.<sup>[10]</sup> While traditional methods utilize toxic tin or ammonium salts in DMF, modern "Green Chemistry" protocols employ zinc salts in aqueous media, significantly improving safety and purification efficiency.

### Reaction Mechanism: Zinc-Catalyzed [3+2] Cycloaddition

The reaction proceeds through the activation of the nitrile group by the Lewis acid ( ), facilitating the nucleophilic attack by the azide ion.



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Figure 2: Step-wise mechanism for the Zinc-catalyzed synthesis of 5-phenethyl-1H-tetrazole.

### Validated Experimental Protocol

Objective: Synthesis of 5-phenethyl-1H-tetrazole from 3-phenylpropionitrile.

Reagents:

- 3-Phenylpropionitrile (Hydrocinnamitrile): 10.0 mmol
- Sodium Azide (

- ): 11.0 mmol (1.1 equiv)
- Zinc Bromide (

): 10.0 mmol (1.0 equiv)

  - Solvent: Deionized Water (20 mL)
  - Workup: 3N Hydrochloric Acid (

), Ethyl Acetate (EtOAc)

#### Step-by-Step Methodology:

- Assembly: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 3-phenylpropionitrile (1.31 g), sodium azide (0.715 g), and zinc bromide (2.25 g) in 20 mL of water.
- Reaction: Attach a reflux condenser and heat the mixture to reflux (~100°C) with vigorous stirring for 24 hours. The reaction is heterogeneous; vigorous stirring is crucial for kinetics.
- Monitoring: Monitor consumption of the nitrile by TLC (Hexane:EtOAc 3:1).
- Workup (Caution): Cool the mixture to room temperature. Add 3N HCl (~15 mL) dropwise with stirring until pH

  1. Note: Perform in a fume hood to manage potential hydrazoic acid ( evolution, though the zinc method minimizes this risk compared to acidic conditions.

- Isolation:
  - Scenario A (Precipitation): If a white solid precipitates upon acidification, filter the solid, wash with cold water (3 x 10 mL), and dry under vacuum.
  - Scenario B (Extraction): If no precipitate forms (common with the phenethyl derivative due to oil formation), extract the aqueous layer with EtOAc (3 x 20 mL). Combine organics, dry over anhydrous

, filter, and concentrate in vacuo.

- Purification: Recrystallize from Ethyl Acetate/Hexanes to yield white needles.

## Part 3: Structural Characterization[1]

Accurate identification of 5-phenethyl-1H-tetrazole relies on Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The ethylene bridge provides a distinct signature separate from the aromatic region.

### NMR Spectral Data

Solvent:

(Chloroform-d)

Nucleus	Shift (ppm)	Multiplicity	Integration	Assignment
H	9.0 – 10.0	Broad Singlet	1H	Tetrazole N-H (Exchangeable)
H	7.27 – 7.14	Multiplet	5H	Aromatic Ph-H
H	3.15 – 3.25	Triplet ( Hz)	2H	-Tetrazole ( )
H	3.00 – 3.10	Triplet ( Hz)	2H	Benzylic ( )
C	155 – 157	Singlet	-	Tetrazole C5
C	139 – 140	Singlet	-	Aromatic C-ipso
C	128 – 129	Signals	-	Aromatic C-Ar
C	34 – 35	Signal	-	Benzylic CH
C	25 – 27	Signal	-	-Tetrazole CH

Note: Literature values for the methylene protons can vary slightly based on concentration and solvent (e.g., DMSO-

vs

). The

-tetrazole protons are typically deshielded relative to the nitrile precursor but may appear upfield of the benzylic protons depending on specific solvation effects [1, 3].

## Part 4: Pharmaceutical Applications[1][7][10][14]

## Bioisosterism

The 5-phenethyl-1H-tetrazole moiety is a classical bioisostere for the carboxylic acid group ( ).<sup>[1]</sup>

- **Acidity:** The tetrazole N-H proton has a pKa (~4.5–5.0) very similar to a carboxylic acid (~4.8), ensuring it is ionized (anionic) at physiological pH (7.4).
- **Lipophilicity:** The tetrazolate anion is approximately 10 times more lipophilic than the corresponding carboxylate. This enhances membrane permeability and oral bioavailability.
- **Metabolic Stability:** Unlike carboxylic acids, which can undergo glucuronidation or Phase II metabolism, the tetrazole ring is generally resistant to metabolic degradation.

## Drug Design Context

In drug development, this scaffold is often employed to:

- Improve the half-life of peptide mimetics.
- Enhance receptor binding by providing a planar, anionic anchor point (e.g., in Angiotensin II receptor blockers like Valsartan, though those typically use the biphenyl-tetrazole motif; the phenethyl variant serves as a flexible linker analog).

## References

- Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. *The Journal of Organic Chemistry*, 66(24), 7945–7950.
- Himo, F., et al. (2005). Mechanisms of the Zinc(II)-Catalyzed Reaction of Nitriles with Azides. *Journal of the American Chemical Society*, 127(43), 15191–15199.
- BenchChem. (2025).<sup>[10]</sup> **5-(2-phenylethyl)-1H-1,2,3,4-tetrazole** Product Data and CAS 192505-33-2.<sup>[2]</sup><sup>[11]</sup>
- Herr, R. J. (2002). 5-Substituted-1H-tetrazoles as carboxylic acid isosteres: medicinal chemistry and synthetic methods. *Bioorganic & Medicinal Chemistry*, 10(11), 3379–3393.

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## Sources

- 1. [pnrjournal.com](http://pnrjournal.com) [[pnrjournal.com](http://pnrjournal.com)]
- 2. [5-\(2-phenylethyl\)-1H-1,2,3,4-tetrazole | 192505-33-2 | Benchchem](#) [[benchchem.com](http://benchchem.com)]
- 3. [1H-Tetrazole-5-thiol, 1-phenyl-](#) [[webbook.nist.gov](http://webbook.nist.gov)]
- 4. [1H-Tetrazole-5-thiol, 1-phenyl- \(CAS 86-93-1\) - Chemical & Physical Properties by Cheméo](#) [[cheméo.com](http://cheméo.com)]
- 5. [pstorage-ac-6854636.s3.amazonaws.com](#) [[pstorage-ac-6854636.s3.amazonaws.com](http://pstorage-ac-6854636.s3.amazonaws.com)]
- 6. [thieme-connect.com](http://thieme-connect.com) [[thieme-connect.com](http://thieme-connect.com)]
- 7. [The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC](#) [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 8. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 9. [rsc.org](http://rsc.org) [[rsc.org](http://rsc.org)]
- 10. [pdf.benchchem.com](http://pdf.benchchem.com) [[pdf.benchchem.com](http://pdf.benchchem.com)]
- 11. [CAS:2550996-49-9, rel-4-\(\(1R,3R\)-3-\(1H-Tetrazol-5-yl\)cyclopentyl\)aniline-毕得医药](#) [[bidepharm.com](http://bidepharm.com)]
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